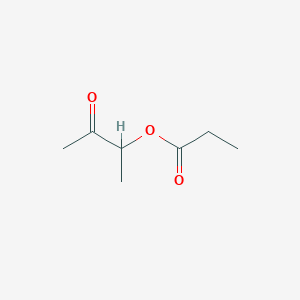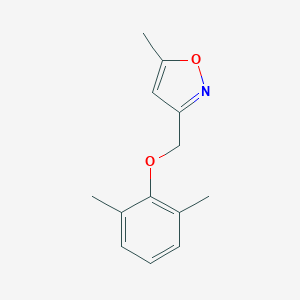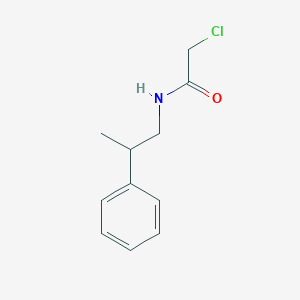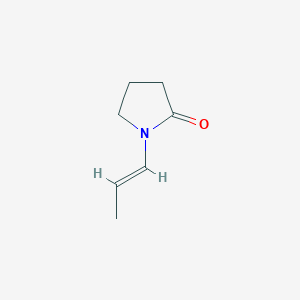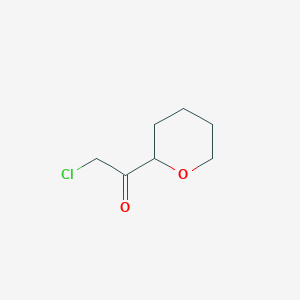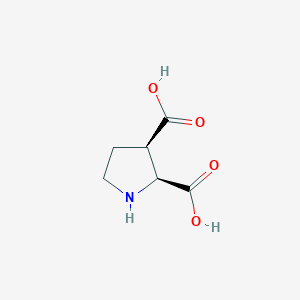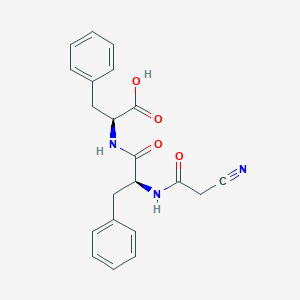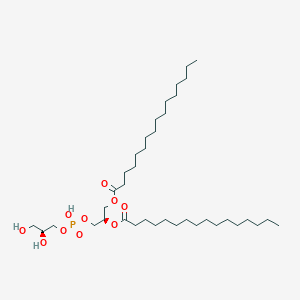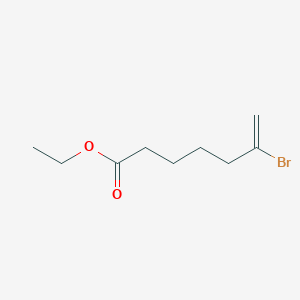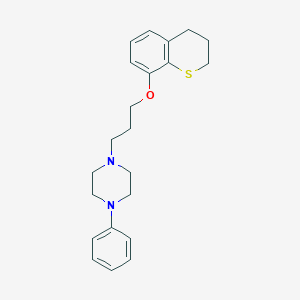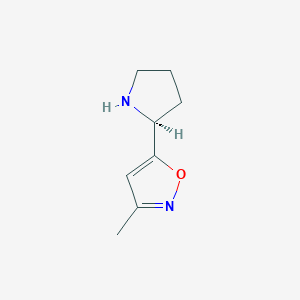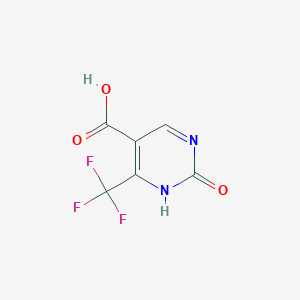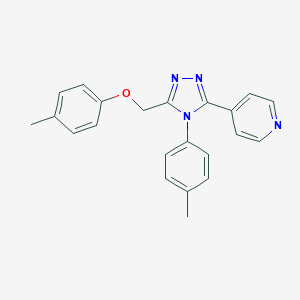
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications.
Wirkmechanismus
The mechanism of action of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells through the disruption of essential cellular processes. Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has also been found to interact with specific enzymes and proteins, leading to the modulation of their activity.
Biochemische Und Physiologische Effekte
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells, including Candida albicans, Escherichia coli, and breast cancer cells. Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has also been found to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various scientific research studies. However, Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- also has some limitations. It can be toxic to certain cell types, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)-. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the field of material science, such as the development of new catalysts. Additionally, further studies are needed to fully understand the mechanism of action of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- can be achieved through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of pyridine, 4-(4-methylphenyl)-1,2,4-triazole-3-thiol, and 4-methylphenoxyacetic acid as starting materials. The reaction proceeds through a series of steps involving the use of different chemical reagents such as acetic anhydride, sodium hydroxide, and hydrochloric acid. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has also been found to have potential applications in the field of material science and catalysis.
Eigenschaften
CAS-Nummer |
141079-05-2 |
|---|---|
Produktname |
Pyridine, 4-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- |
Molekularformel |
C22H20N4O |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-[5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C22H20N4O/c1-16-3-7-19(8-4-16)26-21(15-27-20-9-5-17(2)6-10-20)24-25-22(26)18-11-13-23-14-12-18/h3-14H,15H2,1-2H3 |
InChI-Schlüssel |
XJSCRALNUGHQKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=NC=C3)COC4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=NC=C3)COC4=CC=C(C=C4)C |
Andere CAS-Nummern |
141079-05-2 |
Synonyme |
4-(5-((4-Methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-y l)pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



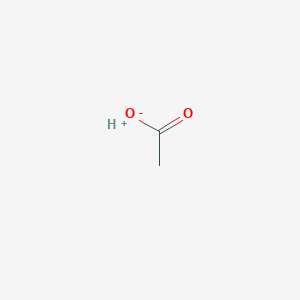
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
